molecular formula C19H22N2O4 B278226 4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide

4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide

Cat. No. B278226
M. Wt: 342.4 g/mol
InChI Key: KIEOVRXYYBLZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide is a synthetic compound that has been widely used in scientific research. It is a member of the benzamide family and has been used to study various biological processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth. It may also interfere with the signaling pathways that are involved in cancer cell proliferation.
Biochemical and physiological effects:
4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide in lab experiments is that it is a synthetic compound that can be easily synthesized in the lab. Additionally, it has been shown to have potent activity against cancer cells. However, one limitation of using this compound is that its mechanism of action is not fully understood. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide. One direction is to further investigate its mechanism of action. Another direction is to study its effect on other types of cancer cells. Additionally, it may be useful to study its effect on cancer cells in vivo. Finally, it may be useful to investigate its potential as a therapeutic agent for the treatment of cancer.

Synthesis Methods

The synthesis of 4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide involves the reaction of 4-methoxybenzoic acid with 2-methylpropanoyl chloride in the presence of a base to form 4-methoxy-N-(2-methylpropanoyl)-benzamide. This intermediate is then reacted with 3-methoxy-4-aminobenzoyl chloride in the presence of a base to form the final product.

Scientific Research Applications

4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide has been used in various scientific research studies. It has been used as a tool to study the role of certain enzymes in cancer cells. It has also been used to study the effect of specific compounds on the growth of cancer cells. Additionally, it has been used to study the mechanism of action of certain drugs.

properties

Product Name

4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

4-methoxy-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H22N2O4/c1-12(2)18(22)21-16-10-7-14(11-17(16)25-4)20-19(23)13-5-8-15(24-3)9-6-13/h5-12H,1-4H3,(H,20,23)(H,21,22)

InChI Key

KIEOVRXYYBLZOD-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)OC

Origin of Product

United States

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